molecular formula C9H9BrO3 B182550 2-Bromo-4,5-dimethoxybenzaldehyde CAS No. 5392-10-9

2-Bromo-4,5-dimethoxybenzaldehyde

Cat. No.: B182550
CAS No.: 5392-10-9
M. Wt: 245.07 g/mol
InChI Key: UQQROBHFUDBOOK-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the preparation of benzylchromenylamines , suggesting that it may interact with enzymes, proteins, and other biomolecules in this context.

Molecular Mechanism

It is known that the compound is used in the preparation of benzylchromenylamines

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQROBHFUDBOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202200
Record name 6-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5392-10-9
Record name 6-Bromoveratraldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=5392-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Record name 5392-10-9
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Record name 6-bromo-3,4-dimethoxybenzaldehyde
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Record name 6-Bromo-3,4-dimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxybenzaldehyde (398.8 g) is dissolved in acetic acid (1.8 liter), and thereto is added dropwise bromine (136 ml) at room temperature over a period of four hours. The mixture is stirred overnight, and thereto is added dropwise slowly again bromine (60 ml), and the mixture is stirred overnight. The reaction solution is added to water (7 liters), and the precipitated crystals are collected by filtration, washed with water, and dissolved in chloroform (2 liters). The chloroform solution is washed, dried, concentrated, and the residue is crystallized from dilsopropyl ether to give 6-bromo-3,4-dimethoxybenzaldehyde (470 g) as a colorless crystal.
Quantity
398.8 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 500 g of 3,4-dimethoxybenzaldehyde in 2.5 L of methanol was added dropwise 529 g of bromine at room temperature (under cooling, if necessary) over 1 hour, and the mixture was stirred at the same temperature for 3 hours. To the reaction solution was added dropwise 2.5 L of water, and the crystals were precipitated. To the crystal suspension was added 20% aqueous sodium hydroxide solution at room temperature to adjust it to pH about 9 to 10, and then cooled. The precipitated crystals were collected by filtration and washed with water, and then dried at 50° C. for 12 hours to give 718.78 g of 6-bromo-3,4-dimethoxybenzaldehyde (yield: 98%).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
529 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromination of 3,4-dimethoxybenzaldehyde using bromine in methanol to afford 2-bromo-4,5-dimethoxybenzaldehyde (B1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of bromine (0.96 g) in acetic acid (10 ml) was dropped into a solution of 3,4-dimethoxybenzaldehyde (1.0 g) in acetic acid (4 ml) and the mixture was stirred for three hours. Sodium thiosulfate was added to the reaction mixture, then sodium bicarbonate was added thereto and the mixture was filtered. The crude crystals collected by the filtration were recrystallized from chloroform-ether to give the title compound (0.83 g, 56%). The peaks of this compound in 1H-NMR (400 MHz, CDCl3) were as follows.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-bromo-4,5-dimethoxybenzaldehyde?

A1: this compound is characterized by the following:

  • Spectroscopic Data:
    • 1H-NMR, IR, and MS spectra have been used to confirm the structure of this compound and its derivatives. [, , , ]

Q2: What are the common synthetic applications of this compound?

A2: This compound serves as a versatile starting material for synthesizing various compounds, including:

  • Chalcone Derivatives: It readily undergoes Claisen-Schmidt condensation with acetophenones to yield chalcones, a class of compounds with potential anticancer activity. [, , ]
  • Benzocyclobutenes: It can be transformed into 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate in the synthesis of Ivabradine, a heart medication. []
  • Lythraceae Alkaloids: It plays a crucial role in the total synthesis of Lythraceae alkaloids like (±)-Vertaline and (±)-Methyldecinine. [, ]
  • Pyranophenanthridines: Condensation with amino-chromenes followed by cyclization yields pyranophenanthridines, some exhibiting cytotoxic activity. []

Q3: How can the methoxy groups in this compound be selectively cleaved?

A3: Selective demethylation can be achieved through different reaction systems:

  • LiCl/DMF system under microwave irradiation: Leads to the formation of 6-bromovanillin by selectively removing one methoxy group. []
  • Sulfuric acid system under microwave irradiation: Results in the formation of 6-bromoisoyvanillin through selective demethylation. []
  • Concentrated sulfuric acid in the presence of methionine: Hydrolyzes the 5th-position methoxy group to a hydroxy group, yielding compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde. []

Q4: Are there studies on the structure-activity relationship (SAR) of compounds derived from this compound?

A4:

  • Chalcone derivatives: Studies indicate that the presence of bromo and methoxy groups on the chalcone ring, particularly in ring B, contributes to their anticancer activity. [, , ] The presence of a halogen like bromine is suggested to influence electron distribution and steric properties, potentially impacting the compound's interaction with biological targets. []
  • Pyranophenanthridines: Research suggests that the 9,9-dimethyl-9H-pyrano[3,2-b]phenanthridine scaffold, particularly with dimethoxy or methylenedioxy substitutions, exhibits promising cytotoxic activity. []

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